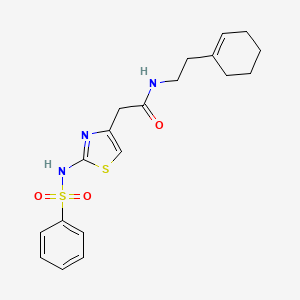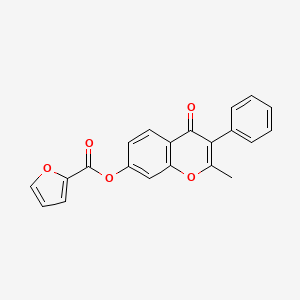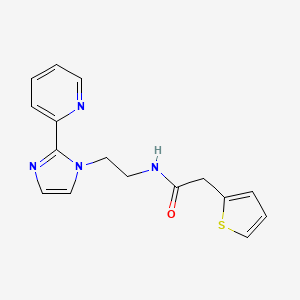
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as PI3Kδ inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PI3Kδ inhibitor is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compoundδ inhibitor has shown promising results in preclinical studies, indicating its potential as a targeted therapy for hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In autoimmune disorders, this compoundδ inhibitor has been investigated for its ability to modulate the immune response and reduce inflammation. In inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), this compoundδ inhibitor has been studied for its potential to reduce airway inflammation and improve lung function.
Wirkmechanismus
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor selectively targets the delta isoform of this compound, which is primarily expressed in immune cells such as B cells, T cells, and natural killer (NK) cells. By inhibiting this compoundδ, this compoundδ inhibitor blocks the activation of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival. Inhibition of this compoundδ also reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compoundδ inhibitor has been shown to have several biochemical and physiological effects. In preclinical studies, this compoundδ inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of immune cells, and reduce the production of pro-inflammatory cytokines. In animal models of autoimmune disorders and inflammatory diseases, this compoundδ inhibitor has been shown to reduce inflammation and improve disease symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor is its selectivity for the delta isoform of this compound, which reduces the risk of off-target effects. This compoundδ inhibitor has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compoundδ inhibitor is its potential toxicity, particularly in the liver and immune system. Further studies are needed to investigate the safety and efficacy of this compoundδ inhibitor in humans.
Zukünftige Richtungen
There are several future directions for research on N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune disorders. Another area of interest is the investigation of this compoundδ inhibitor in other diseases, such as neurodegenerative diseases and metabolic disorders. Furthermore, the development of more potent and selective this compoundδ inhibitors is an ongoing area of research.
Synthesemethoden
The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor involves the reaction of 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanamine and 2-bromo-1-(thiophen-2-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain the final compound. This method has been reported in several scientific publications, and it has been optimized to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-15(12-13-4-3-11-22-13)18-7-9-20-10-8-19-16(20)14-5-1-2-6-17-14/h1-6,8,10-11H,7,9,12H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPGJBDLKZJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2413297.png)
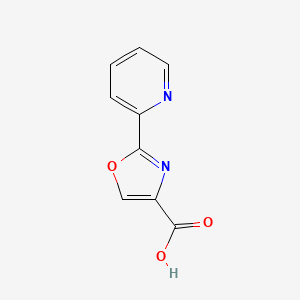
![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2413300.png)
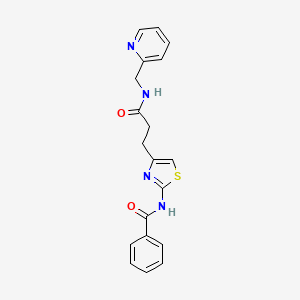
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2413303.png)
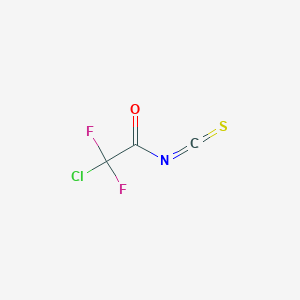
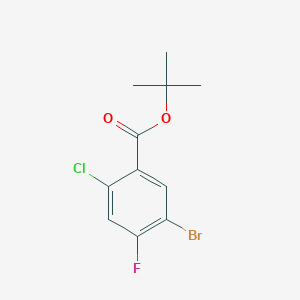
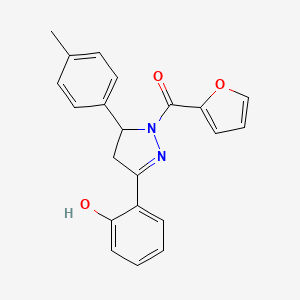
![2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide](/img/structure/B2413309.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2413311.png)
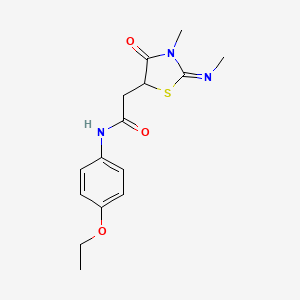
![3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide](/img/structure/B2413316.png)
